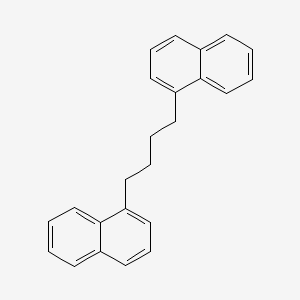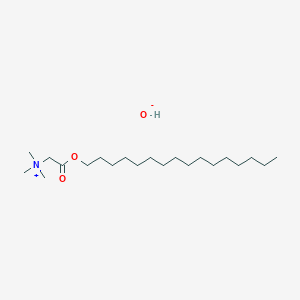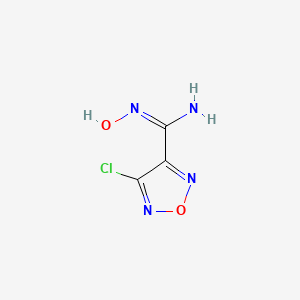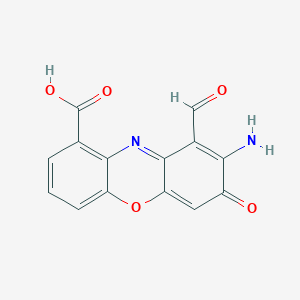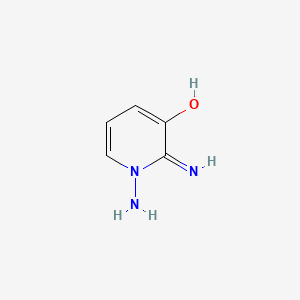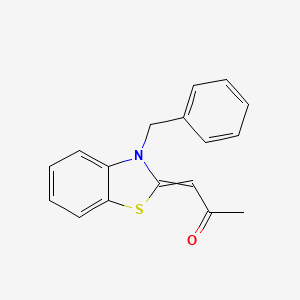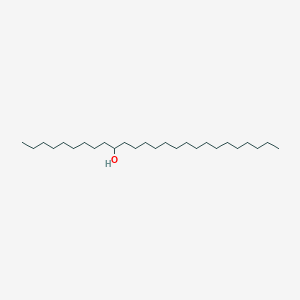
Hexacosan-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosan-10-ol is a secondary fatty alcohol that is derived from hexacosane, a long-chain hydrocarbon. It is characterized by the presence of a hydroxy group at the 10th carbon position. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacosan-10-ol can be synthesized through several methods. One common approach involves the reduction of hexacosanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of hexacosanoic acid esters. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Hexacosan-10-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexacosanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexacosane using strong reducing agents.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Hexacosanoic acid.
Reduction: Hexacosane.
Substitution: Hexacosan-10-chloride.
Aplicaciones Científicas De Investigación
Hexacosan-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain fatty acids and alcohols.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: this compound is used in the production of cosmetics, lubricants, and surfactants due to its emollient and emulsifying properties.
Mecanismo De Acción
Hexacosan-10-ol can be compared with other long-chain fatty alcohols such as hexadecan-1-ol (cetyl alcohol) and octadecan-1-ol (stearyl alcohol). While all these compounds share similar structural features, this compound is unique due to its longer carbon chain and the specific position of the hydroxy group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications.
Comparación Con Compuestos Similares
- Hexadecan-1-ol (Cetyl alcohol)
- Octadecan-1-ol (Stearyl alcohol)
- Eicosan-1-ol
Propiedades
Número CAS |
31849-11-3 |
|---|---|
Fórmula molecular |
C26H54O |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
hexacosan-10-ol |
InChI |
InChI=1S/C26H54O/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-26(27)24-22-20-18-10-8-6-4-2/h26-27H,3-25H2,1-2H3 |
Clave InChI |
SQPREXYCBSQGDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



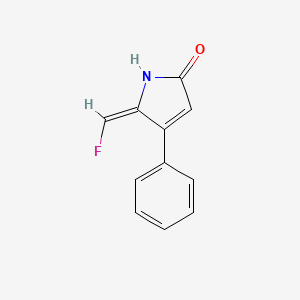
![4-[Tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol](/img/structure/B13835197.png)

